molecular formula C14H12O4 B1337525 Dimethyl 1,4-naphthalenedicarboxylate CAS No. 7487-15-2

Dimethyl 1,4-naphthalenedicarboxylate

Cat. No.: B1337525
CAS No.: 7487-15-2
M. Wt: 244.24 g/mol
InChI Key: OCSXMIBZIHMVCP-UHFFFAOYSA-N
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Description

Dimethyl 1,4-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester of 1,4-naphthalenedicarboxylic acid and is commonly used in the synthesis of various organic materials. This compound is known for its applications in the production of polymers, dyes, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-naphthalenedicarboxylate can be synthesized through the esterification of 1,4-naphthalenedicarboxylic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1,4-naphthalenedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 1,4-naphthalenedicarboxylate in photoreactions involves a single electron transfer from the reagent to the singlet excited state of the compound. This leads to the formation of radical intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved in these reactions are primarily based on the electronic structure of the compound and the nature of the reagents used .

Comparison with Similar Compounds

Dimethyl 1,4-naphthalenedicarboxylate can be compared with other similar compounds, such as:

  • Dimethyl 2,6-naphthalenedicarboxylate
  • Dimethyl 1,2-naphthalenedicarboxylate
  • Dimethyl 1,3-naphthalenedicarboxylate

These compounds share similar structural features but differ in the position of the ester groups on the naphthalene ring. This compound is unique due to its specific electronic and steric properties, which influence its reactivity and applications .

Properties

IUPAC Name

dimethyl naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXMIBZIHMVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453936
Record name DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7487-15-2
Record name DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the photochemical reactivity of dimethyl 1,4-naphthalenedicarboxylate?

A1: this compound exhibits a unique photoaddition reaction with alkenes. Upon irradiation, it forms novel 1,8-adducts with various alkenes, including trans- and cis-2-butene. [, ] This reaction proceeds with retention of the alkene's stereochemistry, suggesting a concerted mechanism. [, ] Importantly, no ground-state complex between this compound and the alkenes is observed, indicating the reaction occurs from the excited singlet state of the molecule. [, ]

Q2: Can this compound undergo reactions other than photoaddition with alkenes?

A2: Yes, research shows that this compound can also undergo reductive photoallylation reactions. When exposed to UV light in the presence of allyltrimethylsilane, it forms reductive allylation products. [] The proposed mechanism involves a single electron transfer from allyltrimethylsilane to the excited state of this compound. [] This generates a radical anion of this compound, which then reacts with an allyl radical (formed from the allyltrimethylsilane) to yield the final product after protonation. []

Q3: Has this compound been used to synthesize organometallic compounds?

A3: Yes, this compound plays a key role in synthesizing (4-methoxycarbonyl-1-naphthoyl)cyclopentadienyl M–Sn(IV) heterobimetallic complexes. [] Reacting it with cyclopentadienyl sodium produces functionalized cyclopentadienyl anions. [] These anions further react with metal carbonyls (like Mo(CO)6 or W(CO)6) followed by treatment with organotin halides to yield the desired heterobimetallic complexes. [] The crystal structure of one such complex, CH3O2CC10H6C(O)CpMo(CO)3SnCl3, reveals a piano stool structure around the molybdenum center. []

Q4: Are there any studies on the diastereoselective functionalization of this compound?

A4: Yes, research demonstrates the reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate with moderate diastereoselectivity. [] This reaction, carried out in liquid ammonia at low temperatures, favors the formation of trans-1,4-dimethyl-1,4-naphthalenedicarboxylate over the cis isomer. [] Interestingly, performing the reaction in THF at room temperature maintains the high yield but reduces the diastereoselectivity. []

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